(DHQ)2PHAL
Overview
Description
1,4-bis(dihydroquinine)phthalazine . This compound is a modified cinchona alkaloid and is recognized for its chiral properties, making it valuable in asymmetric synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-bis(dihydroquinine)phthalazine is synthesized through a multi-step process involving the reaction of dihydroquinine with phthalazine. The reaction typically requires a solvent such as methanol or chloroform and is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods: In industrial settings, the production of 1,4-bis(dihydroquinine)phthalazine involves large-scale reactions using high-purity starting materials. The process is optimized for yield and purity, often involving recrystallization steps to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 1,4-bis(dihydroquinine)phthalazine primarily undergoes asymmetric synthesis reactions . It acts as a chiral catalyst in these reactions, facilitating the formation of enantiomerically pure products .
Common Reagents and Conditions:
Oxidation: The compound can participate in oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions are often chiral molecules with high enantiomeric excess, which are valuable in pharmaceutical and fine chemical industries .
Scientific Research Applications
1,4-bis(dihydroquinine)phthalazine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral properties are exploited in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 1,4-bis(dihydroquinine)phthalazine exerts its effects involves its role as a chiral catalyst. It interacts with substrates to form chiral intermediates, which then undergo further reactions to yield enantiomerically pure products. The molecular targets include various functional groups on the substrates, and the pathways involved are typically those of asymmetric synthesis .
Comparison with Similar Compounds
- 1,4-bis(dihydroquinidine)phthalazine
- 1,4-bis(dihydroquinine)anthraquinone
Comparison: 1,4-bis(dihydroquinine)phthalazine is unique due to its specific stereochemistry and the efficiency with which it catalyzes asymmetric reactions. Compared to similar compounds, it often provides higher enantiomeric excess and better yields in asymmetric synthesis reactions .
Properties
IUPAC Name |
1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43-,44-,45+,46+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-PDNPBWJSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140924-50-1 | |
Record name | (DHQ)2PHAL | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140924-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(dihydroquinine)phthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140924501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-BIS(DIHYDROQUININE)PHTHALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJI6YFS0C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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